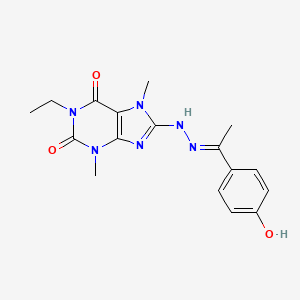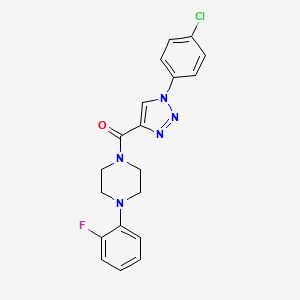![molecular formula C19H21N5O B3404104 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-phenylpiperazine-1-carboxamide CAS No. 1207007-58-6](/img/structure/B3404104.png)
4-((1H-benzo[d]imidazol-2-yl)methyl)-N-phenylpiperazine-1-carboxamide
Overview
Description
The compound “4-((1H-benzo[d]imidazol-2-yl)methyl)-N-phenylpiperazine-1-carboxamide” is a complex organic molecule. It contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound . This compound is part of a class of molecules that have been extensively utilized in medicinal chemistry due to their wide-ranging biological activity .
Scientific Research Applications
Antiviral Activity
Benzimidazole derivatives, which include this compound, have been found to have antiviral activity . They are being researched for their potential to inhibit viral enzymes, which are required for virus propagation .
Antitumor Activity
These compounds have also shown promise in the field of oncology. They have demonstrated antitumor activity, making them a potential candidate for cancer treatment .
Antihypertensive Activity
Benzimidazole derivatives have been found to have antihypertensive activity . This means they could potentially be used in the treatment of high blood pressure.
Proton Pump Inhibitory Activity
These compounds have been found to have proton pump inhibitory activity . This makes them a potential candidate for the treatment of conditions like acid reflux and stomach ulcers.
Antimicrobial and Anti-inflammatory Activity
Benzimidazole derivatives have shown both antimicrobial and anti-inflammatory activities . This suggests they could be used in the treatment of various infections and inflammatory conditions.
Use as Organic Catalysts
Benzimidazole derivatives are employed as organic catalysts . They can act as ligands for palladium- and rhodium-catalyzed Heck, Suzuki, and reduction reactions and as chiral inductors in asymmetric synthesis .
Antihelmintic Activity
These compounds have been found to have antihelmintic activity . This means they could potentially be used in the treatment of parasitic worm infections.
Potential Against Hepatitis C Virus
Research has indicated that benzimidazole derivatives bearing a substituted phenyl group at position 2 might be potent against the hepatitis C virus .
Mechanism of Action
Target of Action
The compound 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-phenylpiperazine-1-carboxamide, also known as 4-(1H-benzimidazol-2-ylmethyl)-N-phenylpiperazine-1-carboxamide, is a benzimidazole derivative . Benzimidazole derivatives have been found to interact with various proteins and enzymes, making them an important pharmacophore in drug discovery . They have been extensively utilized as a drug scaffold in medicinal chemistry . The compound has been found to demonstrate significant activity against key kinases such as EGFR, HER2, CDK2, AURKC, and the mTOR enzyme .
Mode of Action
The compound interacts with its targets, leading to various changes. For instance, it has been found to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells . This is accompanied by upregulation of pro-apoptotic caspase-3 and Bax and downregulation of anti-apoptotic Bcl-2 .
Biochemical Pathways
The compound affects various biochemical pathways. Its interaction with key kinases such as EGFR, HER2, CDK2, AURKC, and the mTOR enzyme influences several downstream effects . For example, it has been found to induce cell cycle arrest and apoptosis, which are crucial processes in cancer treatment .
Result of Action
The compound’s action results in various molecular and cellular effects. It has been found to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells . This is accompanied by upregulation of pro-apoptotic caspase-3 and Bax and downregulation of anti-apoptotic Bcl-2 . These changes can lead to the death of cancer cells, making the compound a potential candidate for cancer treatment.
properties
IUPAC Name |
4-(1H-benzimidazol-2-ylmethyl)-N-phenylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c25-19(20-15-6-2-1-3-7-15)24-12-10-23(11-13-24)14-18-21-16-8-4-5-9-17(16)22-18/h1-9H,10-14H2,(H,20,25)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVXBCDYTQZOAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-benzo[d]imidazol-2-yl)methyl)-N-phenylpiperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5-Bromofuran-2-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3404028.png)
![(E)-ethyl 2-(2-((1,4-dimethyl-1H-pyrazole-3-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3404036.png)


![N-(5-fluoro-2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B3404056.png)


![4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B3404089.png)
![N'-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide](/img/structure/B3404097.png)
![N'-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide](/img/structure/B3404100.png)

![1-[(5-bromo-1-propionyl-2,3-dihydro-1H-indol-6-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B3404122.png)
![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3404123.png)
![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B3404133.png)